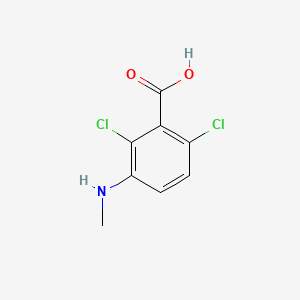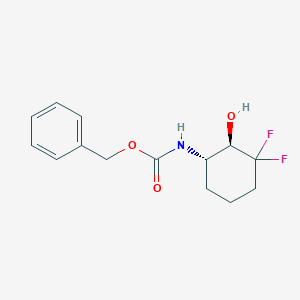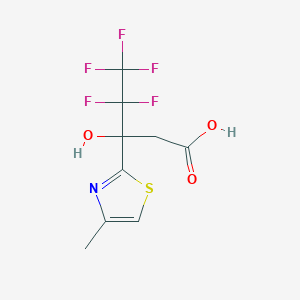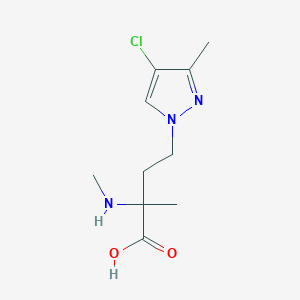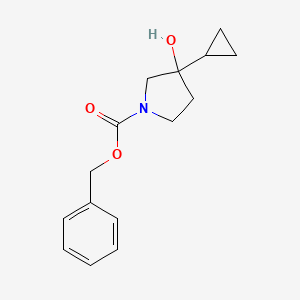
Benzyl 3-cyclopropyl-3-hydroxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-cyclopropyl-3-hydroxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring, a cyclopropyl group at the 3-position, and a hydroxyl group at the same position The carboxylate group is esterified with benzyl alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-cyclopropyl-3-hydroxypyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopropyl-3-hydroxypyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Benzyl 3-cyclopropyl-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl or aryl halides in the presence of a base such as potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Benzyl 3-cyclopropyl-3-oxopyrrolidine-1-carboxylate.
Reduction: this compound.
Substitution: Various benzyl-substituted derivatives depending on the substituent used.
科学的研究の応用
Benzyl 3-cyclopropyl-3-hydroxypyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Benzyl 3-cyclopropyl-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can enhance the compound’s binding affinity and selectivity. The benzyl group can also contribute to the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Benzyl 3-cyclopropyl-3-hydroxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl 3-hydroxypyrrolidine-1-carboxylate: Lacks the cyclopropyl group, which may affect its biological activity and binding properties.
Cyclopropyl 3-hydroxypyrrolidine-1-carboxylate: Lacks the benzyl group, which may influence its lipophilicity and membrane permeability.
Benzyl 3-oxopyrrolidine-1-carboxylate: Contains a carbonyl group instead of a hydroxyl group, which can alter its reactivity and interactions with biological targets.
特性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC名 |
benzyl 3-cyclopropyl-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-14(19-10-12-4-2-1-3-5-12)16-9-8-15(18,11-16)13-6-7-13/h1-5,13,18H,6-11H2 |
InChIキー |
PIJUEKHENLKOJJ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2(CCN(C2)C(=O)OCC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans](/img/structure/B13492559.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13492567.png)
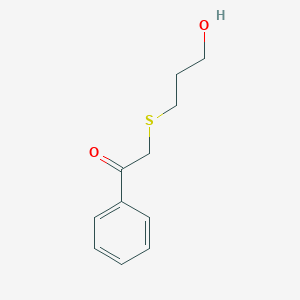

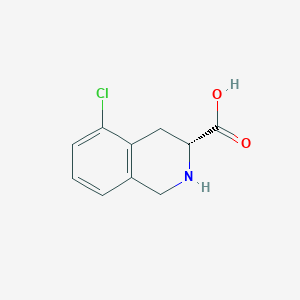
![2-[5-(4-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13492592.png)
![Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13492594.png)
![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid](/img/structure/B13492598.png)


